2-(4-tert-butylphenoxy)-N-[4-(carbamoylmethyl)phenyl]acetamide 2-(4-tert-butylphenoxy)-N-[4-(carbamoylmethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1060354-54-2
VCID: VC11938402
InChI: InChI=1S/C20H24N2O3/c1-20(2,3)15-6-10-17(11-7-15)25-13-19(24)22-16-8-4-14(5-9-16)12-18(21)23/h4-11H,12-13H2,1-3H3,(H2,21,23)(H,22,24)
SMILES: CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol

2-(4-tert-butylphenoxy)-N-[4-(carbamoylmethyl)phenyl]acetamide

CAS No.: 1060354-54-2

Cat. No.: VC11938402

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-tert-butylphenoxy)-N-[4-(carbamoylmethyl)phenyl]acetamide - 1060354-54-2

Specification

CAS No. 1060354-54-2
Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
IUPAC Name 2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]acetamide
Standard InChI InChI=1S/C20H24N2O3/c1-20(2,3)15-6-10-17(11-7-15)25-13-19(24)22-16-8-4-14(5-9-16)12-18(21)23/h4-11H,12-13H2,1-3H3,(H2,21,23)(H,22,24)
Standard InChI Key OUKSVWSREWLVBK-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • 4-tert-Butylphenoxy group: A bulky tert-butyl substituent enhances lipophilicity, potentially influencing membrane permeability .

  • Acetamide linker: Serves as a flexible spacer, enabling conformational adaptability for target binding .

  • 4-(Carbamoylmethyl)phenyl group: The carbamoyl moiety (-NH-C=O) introduces hydrogen-bonding capacity, critical for molecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₄N₂O₃
Molecular Weight340.4 g/mol
CAS Registry Number1060354-54-2
XLogP3 (Predicted)3.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Synthetic Pathways and Optimization

General Synthesis Strategy

While no direct synthesis protocol for this compound is published, analogous acetamide derivatives are typically prepared via:

  • Amide Coupling: Reacting 4-(carbamoylmethyl)aniline with 2-(4-tert-butylphenoxy)acetyl chloride in tetrahydrofuran (THF) or acetonitrile .

  • Protection-Deprotection: Using tert-butoxycarbonyl (BOC) groups to shield reactive amines during intermediate steps .

Critical Reaction Parameters :

  • Solvent Selection: THF is preferred for its balance of polarity and boiling point (65–67°C).

  • Base Utilization: Triethylamine (TEA) neutralizes HCl byproducts during acyl chloride reactions.

  • Temperature Control: Reactions proceed optimally at 20–30°C to minimize side-product formation.

Physicochemical and Spectroscopic Profiles

Stability and Solubility

  • Thermal Stability: The tert-butyl group confers resistance to thermal degradation up to 200°C .

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to high lipophilicity (LogP ≈ 3.2) .

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, DMSO-d₆): Key signals include δ 1.28 (s, 9H, tert-butyl), δ 4.52 (s, 2H, -CH₂-C=O), and δ 7.21–7.65 (m, 8H, aromatic) .

  • IR (KBr): Peaks at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

Research Gaps and Future Directions

Unexplored Pharmacokinetics

  • ADMET Properties: No data exist on absorption, metabolism, or toxicity.

  • Target Identification: Computational docking studies could elucidate interactions with β-adrenergic or antimicrobial targets.

Synthetic Scalability

Current protocols for analogs require optimization for:

  • Catalyst Efficiency: Transitioning from homogeneous (e.g., DMAP) to heterogeneous catalysts to improve yields .

  • Purification Methods: Replacing column chromatography with crystallization for industrial-scale production .

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